3-Ethyl-N-(piperidin-4-ylmethyl)aniline;dihydrochloride

Description

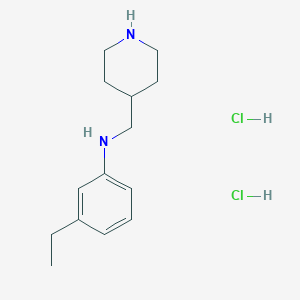

3-Ethyl-N-(piperidin-4-ylmethyl)aniline dihydrochloride (C₁₄H₂₄Cl₂N₂; MW: 291.27 g/mol) is a secondary amine derivative featuring an ethyl-substituted aniline core linked to a piperidin-4-ylmethyl group, stabilized as a dihydrochloride salt . This compound is structurally tailored for enhanced solubility and bioavailability, making it a candidate for pharmaceutical applications, particularly in kinase inhibitors and receptor-targeted therapies . Its synthesis likely involves reductive amination (e.g., Na(OAc)₃BH in DCE) or coupling reactions with acyl chlorides, as seen in analogous piperidine-aniline derivatives .

Properties

IUPAC Name |

3-ethyl-N-(piperidin-4-ylmethyl)aniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.2ClH/c1-2-12-4-3-5-14(10-12)16-11-13-6-8-15-9-7-13;;/h3-5,10,13,15-16H,2,6-9,11H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNLFUVSXGXAHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NCC2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-N-(piperidin-4-ylmethyl)aniline;dihydrochloride typically involves the reaction of 3-ethyl aniline with p

Biological Activity

3-Ethyl-N-(piperidin-4-ylmethyl)aniline;dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H20Cl2N2

- Molecular Weight : 277.22 g/mol

- Structure : The compound features an ethyl group at the meta position of an aniline ring and a piperidin-4-ylmethyl substituent on the nitrogen atom, which may influence its interaction with biological targets.

Biological Activity

Research into the biological activity of this compound suggests potential therapeutic applications:

- Anticancer Activity : Similar piperidine derivatives have demonstrated anticancer properties in various studies. For example, some derivatives showed significant inhibition against cancer cell lines, indicating that this compound may also possess similar effects .

- Neuroprotective Effects : Piperidine compounds have been investigated for neuroprotective activities, suggesting that this compound might be beneficial in treating neurodegenerative diseases.

Case Studies and Experimental Data

-

In Vitro Studies :

- Initial studies indicated that piperidine derivatives could inhibit the growth of various bacterial strains, demonstrating potential antibacterial activity . Although specific data for this compound is not available, its structural similarity to active compounds suggests it may exhibit similar properties.

-

Mechanistic Insights :

- The interaction with biological targets may involve non-covalent interactions leading to modulation of enzyme activity or receptor binding. Understanding these interactions is crucial for elucidating its therapeutic potential.

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Compound A | Anticancer | Enzyme inhibition |

| Compound B | Neuroprotective | Receptor modulation |

| This compound | Potentially anticancer and neuroprotective | Unknown; hypothesized enzyme/receptor interaction |

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals

The compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly for developing enzyme inhibitors and receptor modulators. Its piperidine and aniline components are integral in creating diverse therapeutic agents, including those targeting cancer and neurodegenerative diseases .

Potential Therapeutic Properties

Research indicates that derivatives of piperidine compounds, such as 3-Ethyl-N-(piperidin-4-ylmethyl)aniline; dihydrochloride, exhibit promising anticancer and neuroprotective activities. Initial studies suggest that it may interact with specific molecular targets, influencing biochemical pathways involved in cell signaling and metabolism. This interaction could lead to significant implications for drug development, particularly in creating new treatments for conditions like cancer and Alzheimer's disease .

Biological Assays

The compound is being investigated for its role as a probe in biological assays. Its ability to modulate enzyme activity or receptor interactions makes it a candidate for studying various biological processes. This research is essential for understanding its mechanism of action and potential therapeutic benefits.

Safety Considerations

Given the limited literature on this specific compound, caution is advised when handling it. General safety protocols applicable to organic compounds should be followed to mitigate any risks associated with its use in laboratory settings.

Comparison with Similar Compounds

Comparison with Structural Analogues

Molecular and Structural Features

The table below compares key physicochemical properties of 3-ethyl-N-(piperidin-4-ylmethyl)aniline dihydrochloride with similar compounds:

Key Observations:

- Molecular Weight and Complexity : The target compound has the highest molecular weight (291.27 g/mol) due to its ethyl and piperidinylmethyl substituents, which increase steric bulk and lipophilicity compared to simpler analogues like 4-(piperidin-1-yl)aniline dihydrochloride (249.19 g/mol) .

- Substituent Effects : The ethyl group in the target compound enhances hydrophobic interactions in biological systems, while the piperidinylmethyl linker improves conformational flexibility compared to rigid piperidine-aniline direct attachments (e.g., 2-(piperidin-4-yl)aniline dihydrochloride) .

- Chirality: (S)-4-(1-Aminoethyl)aniline dihydrochloride introduces stereochemical diversity, critical for enantioselective drug design, a feature absent in the target compound .

Physicochemical and Analytical Considerations

- Solubility : The dihydrochloride salt form enhances aqueous solubility across all compounds, critical for in vitro assays and formulation .

- Analytical Interferences : Aniline derivatives may interfere with benzidine detection in HPLC methods, necessitating chromatographic resolution (e.g., using ion-pairing agents) .

Q & A

Q. Q1. What are the standard synthetic routes for 3-Ethyl-N-(piperidin-4-ylmethyl)aniline dihydrochloride, and what critical parameters influence yield?

Answer: The synthesis typically involves sequential alkylation and salt formation. For example:

Alkylation of piperidin-4-ylmethanol : React with 3-ethylaniline under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to form the tertiary amine .

Salt Formation : Treat the free base with hydrochloric acid (HCl) in ethanol or methanol to precipitate the dihydrochloride salt.

Key Parameters :

- Solvent polarity (DMF or THF for alkylation).

- Stoichiometric excess of HCl (≥2 eq.) to ensure complete salt formation.

- Temperature control (<0°C during acid addition to avoid decomposition).

Yield optimization often requires column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) .

Q. Q2. How is the purity and structural integrity of this compound validated in academic research?

Answer:

- Purity :

- HPLC : Reverse-phase C18 column, mobile phase (e.g., 0.1% TFA in acetonitrile/water), UV detection at 254 nm. Acceptable purity ≥95% .

- Elemental Analysis : Verify C, H, N, Cl content (±0.4% theoretical).

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to confirm ethyl, piperidine, and aniline moieties (e.g., δ ~2.5 ppm for piperidine CH₂; δ ~1.2 ppm for ethyl CH₃).

- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₁₄H₂₃N₂·2HCl: 282.19 g/mol) .

Q. Q3. What are the primary research applications of this compound in medicinal chemistry?

Answer:

- GPCR Targeting : Acts as a scaffold for dopamine or serotonin receptor ligands due to its piperidine-aniline core .

- Kinase Inhibitors : Modifies selectivity in ATP-binding pockets (e.g., JAK/STAT pathways) via ethyl group hydrophobic interactions .

- Prodrug Development : The dihydrochloride salt enhances aqueous solubility for in vivo pharmacokinetic studies .

Advanced Research Questions

Q. Q4. How can computational methods resolve contradictions in reported binding affinities of derivatives?

Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger to model ligand-receptor interactions. Compare binding poses of 3-ethyl vs. bulkier substituents .

- Molecular Dynamics (MD) : Simulate solvation effects (explicit water models) to assess salt stability and hydration-driven affinity changes .

- Free Energy Perturbation (FEP) : Quantify ΔΔG for ethyl group modifications, resolving discrepancies in IC₅₀ values across studies .

Q. Q5. What advanced strategies mitigate instability of the dihydrochloride salt under physiological conditions?

Answer:

- pH Buffering : Formulate with citrate buffer (pH 4.0–5.0) to prevent hydrolysis of the piperidine ring .

- Lyophilization : Stabilize the salt as a lyophilized powder, reconstituted in saline pre-experiment .

- Degradation Analysis : Use LC-MS to identify byproducts (e.g., ethyl-aniline cleavage products) under accelerated stability testing (40°C/75% RH) .

Q. Q6. How do researchers validate target engagement in cellular assays?

Answer:

- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization post-treatment (e.g., heating lysates to 50–60°C) .

- BRET/FRET : Use bioluminescence resonance energy transfer to quantify receptor conformational changes in live cells .

- CRISPR Knockout : Validate specificity by comparing activity in wild-type vs. receptor-knockout cell lines .

Q. Q7. What methodologies address low bioavailability in preclinical studies?

Answer:

- Prodrug Design : Introduce ester or carbamate moieties to the piperidine nitrogen, hydrolyzed in vivo by esterases .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (≤200 nm) to enhance passive tumor targeting via EPR effects .

- Metabolite Identification : Perform LC-HRMS on plasma samples to track first-pass metabolism (e.g., CYP450-mediated oxidation) .

Methodological Contradictions and Resolution

Q. Q8. How to reconcile conflicting solubility data reported in DMSO vs. aqueous buffers?

Answer:

- DMSO Artifacts : High DMSO concentrations (>1% v/v) disrupt H-bonding networks, overestimating solubility. Use nephelometry in PBS (pH 7.4) for accurate measurements .

- Salt Dissociation : The dihydrochloride form dissociates in water, increasing ionic strength and reducing apparent solubility. Apply Henderson-Hasselbalch calculations to predict pH-dependent behavior .

Q. Q9. What experimental designs resolve discrepancies in cytotoxicity across cell lines?

Answer:

- Pan-Cancer Profiling : Test in ≥10 cell lines (e.g., NCI-60 panel) with clustered heatmaps to identify lineage-specific sensitivities .

- Redox Activity Interference : Include a vehicle control with equivalent HCl concentration to rule out pH/chloride-mediated cytotoxicity .

- ATP Content Normalization : Use CellTiter-Glo® to standardize viability against cellular ATP levels, avoiding artifacts from colorimetric assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.